

how to dissolve and prepare MRT67307 for experiments

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Compound of Interest

Compound Name: MRT67307

Cat. No.: B560048

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Application Notes and Protocols for MRT67307

These application notes provide detailed protocols for the dissolution and preparation of **MRT67307**, a potent inhibitor of TANK-binding kinase 1 (TBK1), I κ B kinase ϵ (IKK ϵ), and Unc-51 like autophagy activating kinase 1 (ULK1), for use in various experimental settings.

Chemical Properties and Storage

MRT67307 is a small molecule inhibitor with significant activity against key enzymes in innate immunity and autophagy pathways.^[1] Its chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₆ N ₆ O ₂	^[1] ^[2]
Molecular Weight	464.60 g/mol	^[1] ^[2]
CAS Number	1190378-57-4	^[1] ^[2]
Purity	≥ 95% (UHPLC)	^[1]

Storage: **MRT67307** powder should be stored at -20°C for long-term stability (up to 3 years).^[2]
^[3] Reconstituted stock solutions should be aliquoted and stored at -80°C for up to one year to

avoid repeated freeze-thaw cycles.^{[2][3]} A solution stored at -20°C should be used within one month.^{[2][3]}

Solubility and Stock Solution Preparation

The solubility of **MRT67307** varies depending on the solvent. It is crucial to use fresh, high-quality solvents to ensure complete dissolution.

Solvent	Solubility	Notes
Water	15 mg/mL	^[1]
DMSO	92 mg/mL (~198 mM)	Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. ^[2]
Ethanol	92 mg/mL	^[2]

Protocol for Preparing a 10 mM DMSO Stock Solution:

- **Weighing:** Accurately weigh the desired amount of **MRT67307** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.646 mg of **MRT67307**.
- **Dissolution:** Add the appropriate volume of fresh, anhydrous DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 4.646 mg of **MRT67307**.
- **Mixing:** Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.^[4]
- **Storage:** Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles and store at -80°C.

In Vitro Experimental Protocols

MRT67307 is a potent inhibitor of TBK1/IKKε and ULK1/ULK2, making it a valuable tool for studying innate immunity and autophagy.

Inhibitory Activity:

Target	IC ₅₀
TBK1	19 nM
IKKε	160 nM
ULK1	45 nM
ULK2	38 nM

IC₅₀ values were determined in cell-free assays.[\[2\]](#)[\[4\]](#)

Protocol for In Vitro Cell-Based Assays:

The recommended working concentration for cell culture assays ranges from 1 μM to 20 μM.[\[1\]](#) The optimal concentration should be determined empirically for each cell type and experimental condition.

- Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
- Preparation of Working Solution: Dilute the 10 mM DMSO stock solution of **MRT67307** in pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 μM working solution, add 1 μL of the 10 mM stock to 1 mL of medium.
- Treatment: Remove the old medium from the cells and replace it with the medium containing **MRT67307**. A vehicle control (e.g., 0.1% DMSO in medium) should be included in parallel.
- Incubation: Incubate the cells for the desired period, depending on the specific experimental endpoint. For example, a 4-hour incubation has been shown to be effective in abrogating TBK1/IKKε-induced phosphorylation.[\[4\]](#)
- Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess protein phosphorylation (e.g., IRF3, ATG13) or gene expression analysis of interferon-stimulated genes.[\[3\]](#)[\[4\]](#)

In Vivo Experimental Protocols

For in vivo studies, **MRT67307** needs to be formulated in a vehicle suitable for administration.

Protocol for In Vivo Formulation 1 (Aqueous):

This formulation is suitable for routes of administration where an aqueous solution is preferred.

- Initial Dissolution: Prepare a concentrated stock of **MRT67307** in DMSO.
- Vehicle Preparation: In a sterile tube, sequentially add the following components, ensuring each is fully mixed before adding the next:
 - 10% DMSO (from the concentrated stock)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Final Concentration: This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.^[4]
The final solution should be prepared fresh before each use.^[2]

Protocol for In Vivo Formulation 2 (Oil-based):

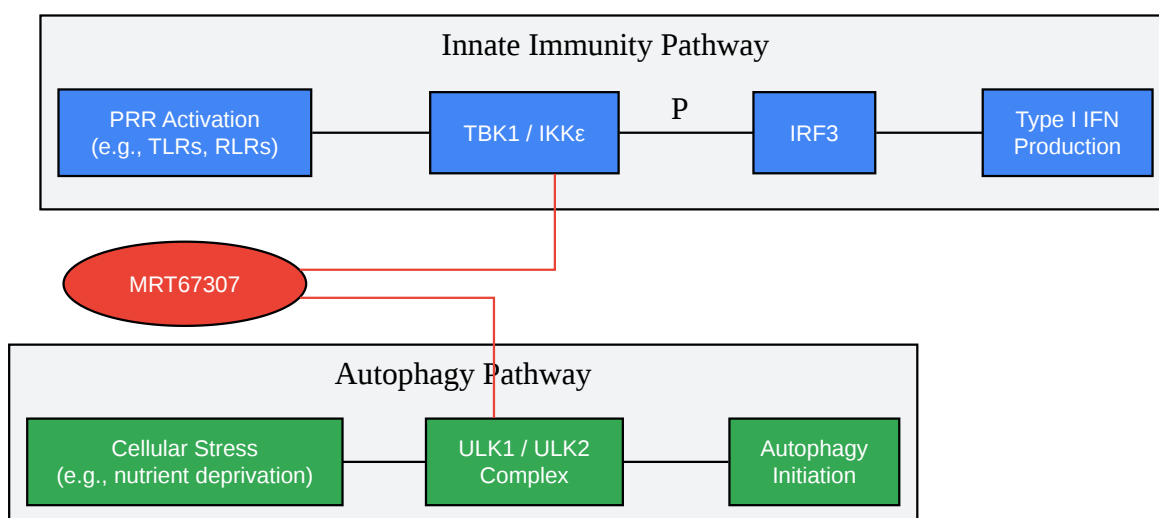
This formulation is suitable for subcutaneous or intraperitoneal injections where a slower release may be desired.

- Initial Dissolution: Prepare a concentrated stock of **MRT67307** in DMSO.
- Vehicle Preparation: In a sterile tube, add the following components:
 - 10% DMSO (from the concentrated stock)
 - 90% Corn Oil
- Mixing: Mix thoroughly to ensure a homogenous suspension. This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.^[4] The final solution should be prepared fresh before each use.^{[2][5]}

Signaling Pathways and Experimental Workflow Diagrams

MRT67307 Mechanism of Action

MRT67307 primarily inhibits the TBK1/IKK ϵ and ULK1/ULK2 signaling pathways.

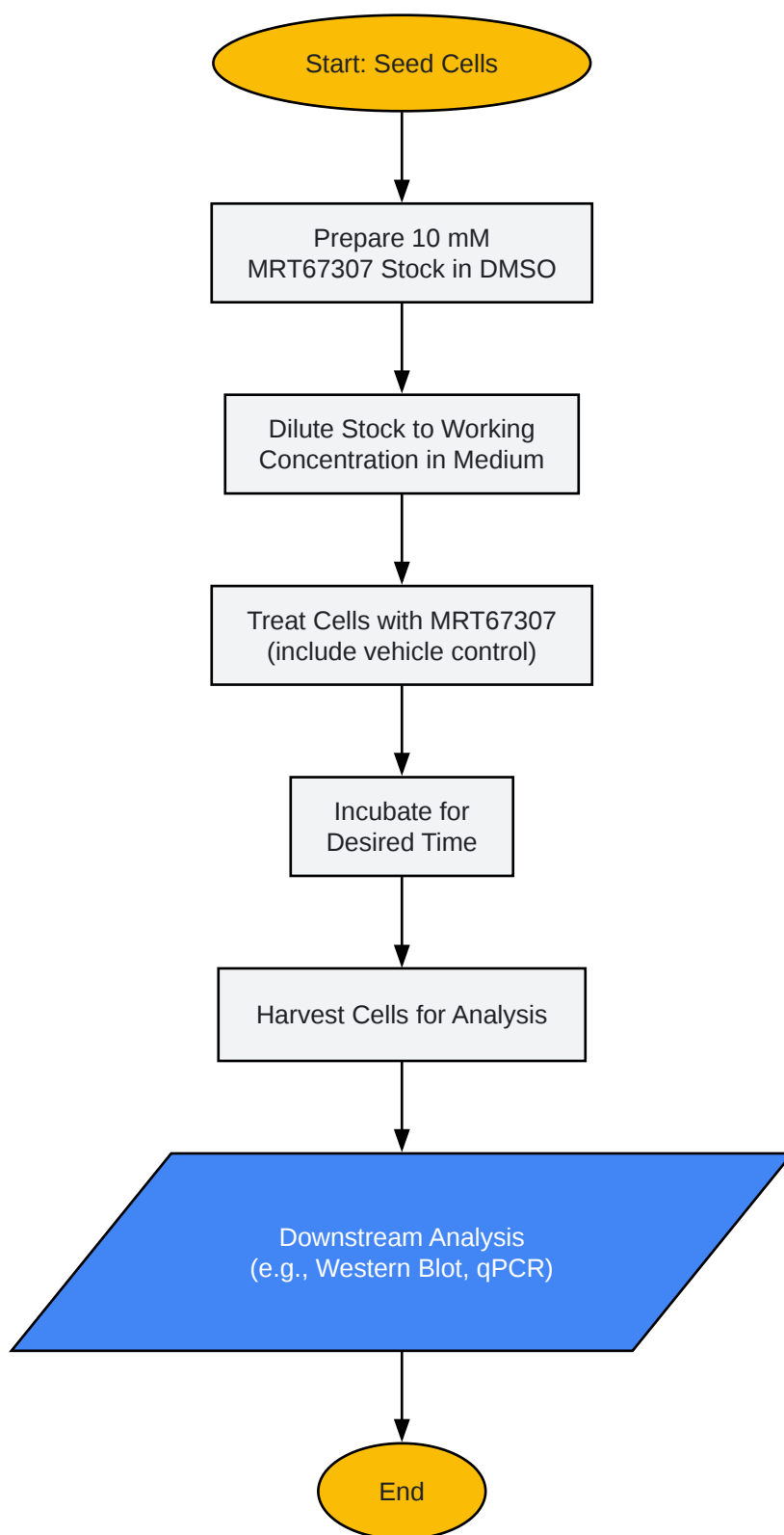


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Caption: **MRT67307** inhibits both the innate immunity and autophagy pathways.

Experimental Workflow for In Vitro Studies

A typical workflow for evaluating the efficacy of **MRT67307** in a cell-based assay.



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Caption: A generalized workflow for in vitro experiments using **MRT67307**.

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